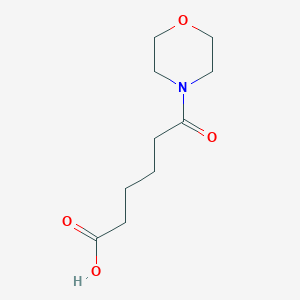

6-吗啉-6-氧代己酸

描述

Synthesis Analysis

The synthesis of morpholine derivatives can involve multistep chemical processes, including reactions such as reductive amination, intramolecular acetalization, and concomitant elimination. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route involving these processes (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic techniques such as UV, FT-IR, 1H, and 13C NMR spectroscopy. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized using these techniques, providing detailed insights into its molecular framework (Devi et al., 2018).

Chemical Reactions and Properties

Morpholine derivatives can undergo various chemical reactions, leading to a range of products with diverse properties. For example, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine yielded new condensation products, demonstrating the versatility of morpholine in facilitating chemical transformations (Nitta et al., 1992).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. Spectroscopic techniques, alongside theoretical calculations, can provide insights into these properties, aiding in the understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and potential interactions with other molecules, are key to their applications in synthesis and medicinal chemistry. The synthesis of bridged bicyclic morpholine amino acids, for example, showcases the potential of morpholine derivatives to serve as compact modules in medicinal chemistry, potentially modulating the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

科学研究应用

合成化学和构建模块

吗啉衍生物由于其多功能的结构和化学性质,在药物化学中作为重要的构建模块。例如,与 6-吗啉-6-氧代己酸具有结构相似性的桥连双环吗啉,由于其在创建新型化学实体中的重要性而被强调。这些化合物通过一系列简单的步骤从廉价的起始材料合成,突出了它们在实用合成和药物化学研究中的效用 (Walker 等人,2012)。类似地,12-甲氧基-15-(4-吗啉)足叶杉-8,11,13-三烯-15-酮的合成展示了吗啉衍生物在晶体学和结构分析中的应用,展示了这些化合物在研究中的结构多样性和适应性 (Bakare 等人,2005)。

分析化学

通过质谱法对 5-氧代己酸和 6-氧代庚酸等小氧羧酸进行表征,突出了吗啉衍生物的分析应用。这些研究提供了对碎片机制和结构阐明的见解,这对于理解复杂分子的化学行为至关重要 (Kanawati 等人,2007)。

燃烧和燃料研究

吗啉及其衍生物还在燃烧化学和含氧含氮燃料的模型物质的背景下进行研究。该领域的研究所关注于识别燃烧过程中的稳定和自由基中间体,这对于开发更清洁、更高效的燃料系统至关重要 (Lucassen 等人,2009)。

制药应用

除了合成和分析化学的范围之外,吗啉衍生物在药物研究中也发现了重要的应用。由于其良好的理化性质,如溶解性和极性,这些化合物是开发新治疗剂的核心。吗啉基分子被操纵以创建候选药物,以解决广泛的医疗疾病,突出了它们在药物发现和开发中的潜力 (Rupak 等人,2016)。

环境和材料科学

在环境和材料科学中,吗啉衍生物因其在腐蚀控制和水处理过程中的作用而受到研究。例如,分析蒸汽冷凝物中的挥发性胺化合物对于了解它们对腐蚀的影响及其在化工厂中的去向至关重要。这项研究强调了吗啉衍生物在维护工业过程和设备完整性方面的重要性 (Luong 等人,2012)。

作用机制

Morpholino oligos are uncharged analogs of nucleic acids. They bind to complementary sequences of target mRNA by Watson–Crick base pairing and block mRNA translation through sequence-specific steric blockade . This process is distinct from the RNase H-dependent mechanism for protein translation inhibition .

未来方向

Morpholino oligos have demonstrated promising effectiveness in developmental biology research involving gene knockdown as well as clinical trials focusing on treatments of genetic disorders . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . Future research may continue to explore the potential of these compounds in various applications.

属性

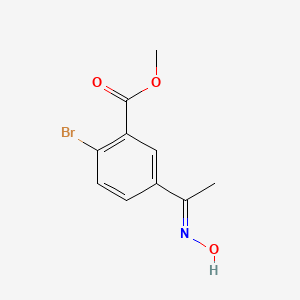

IUPAC Name |

6-morpholin-4-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCHSBOJKUYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Morpholino-6-oxohexanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)